molecular formula C12H19NO2 B5010348 5-(Piperidin-1-yl)pent-3-yn-2-yl acetate

5-(Piperidin-1-yl)pent-3-yn-2-yl acetate

Cat. No.: B5010348
M. Wt: 209.28 g/mol
InChI Key: UTWPKXDCAABFKE-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)pent-3-yn-2-yl acetate is a chemical compound that features a piperidine ring attached to a pentynyl chain with an acetate ester group Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)pent-3-yn-2-yl acetate typically involves the reaction of piperidine with a suitable alkyne and an acylating agent. One common method is the alkylation of piperidine with a pentynyl halide, followed by acetylation using acetic anhydride or acetyl chloride. The reaction conditions often require a base such as triethylamine to neutralize the generated acid and promote the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)pent-3-yn-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinyl ketones, while reduction can produce piperidinyl alkanes.

Scientific Research Applications

5-(Piperidin-1-yl)pent-3-yn-2-yl acetate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)pent-3-yn-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, modulating biological pathways. The acetate group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine used as a precursor in organic synthesis.

    Piperine: An alkaloid found in black pepper with various biological activities.

    Piperidinone: A ketone derivative of piperidine with applications in medicinal chemistry.

Uniqueness

5-(Piperidin-1-yl)pent-3-yn-2-yl acetate is unique due to its combination of a piperidine ring, an alkyne chain, and an acetate ester. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

5-piperidin-1-ylpent-3-yn-2-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(15-12(2)14)7-6-10-13-8-4-3-5-9-13/h11H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWPKXDCAABFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CCN1CCCCC1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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